molecular formula C8H11N B3049357 1-Cycloheptene-1-carbonitrile CAS No. 20343-19-5

1-Cycloheptene-1-carbonitrile

Cat. No. B3049357
CAS RN: 20343-19-5
M. Wt: 121.18 g/mol
InChI Key: HUPRCTTYIILOTI-UHFFFAOYSA-N
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Description

1-Cycloheptene-1-carbonitrile is an organic compound that belongs to the family of nitriles . It has a molecular formula of C8H11N and a molecular weight of 121.18 g/mol .


Molecular Structure Analysis

The InChI code for 1-Cycloheptene-1-carbonitrile is 1S/C8H11N/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6H2 . The Canonical SMILES is C1CCC=C(CC1)C#N .


Physical And Chemical Properties Analysis

1-Cycloheptene-1-carbonitrile has a molecular weight of 121.18 g/mol . It has a topological polar surface area of 23.8 Ų and a complexity of 159 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Polycyclic Aromatic Hydrocarbons (PAHs) Research

Researchers have explored the coupling of cycloheptene with polycyclic aromatic hydrocarbons (PAHs). This coupling leads to the isolation of new compounds, which holds scientific significance. PAHs play essential roles in environmental chemistry, combustion processes, and even astrochemistry. Investigating their interactions with cycloheptene sheds light on their reactivity and potential applications .

properties

IUPAC Name

cycloheptene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPRCTTYIILOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402705
Record name 1-Cycloheptene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptene-1-carbonitrile

CAS RN

20343-19-5
Record name 1-Cycloheptene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cycloheptene-1-carbonitrile
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Reactant of Route 6
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